Difluorosulfoacetic acid
Overview
Description
Difluorosulfoacetic acid is a chemical compound . It is an organofluorine compound with two fluorine atoms attached to the same carbon atom .
Synthesis Analysis
A number of derivatives of this compound were prepared, and their mutual transformations were studied . The mechanism of the formation of the bisanhydride of this compound was examined .
Molecular Structure Analysis
The molecular formula of this compound is C2H2F2O5S . It has a molecular weight of 176.10 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 2 . The exact mass is 175.95910066 g/mol .
Mechanism of Action
Properties
IUPAC Name |
2,2-difluoro-2-sulfoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O5S/c3-2(4,1(5)6)10(7,8)9/h(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFJCKIOIVKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349596 | |
Record name | Difluorosulfoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-67-3 | |
Record name | 2,2-Difluoro-2-sulfoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluorosulfoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying difluorosulfoacetic acid derivatives in the context of fluorine-containing β-sultones?
A1: The research emphasizes the unique reactivity of fluorine-containing β-sultones, which can undergo various transformations depending on the substituents and reaction conditions [, ]. this compound serves as a starting point for synthesizing a range of these β-sultones. The incorporation of fluorine atoms and the sultone ring influences the molecules' reactivity and potential applications in organic synthesis.
Q2: Can you provide an example of a reaction involving this compound derivatives described in the research?
A2: One example presented is the anionotropic rearrangement of β-sultones derived from this compound []. These rearrangements, influenced by factors like the reaction medium and temperature, highlight the versatility of these compounds in generating diverse chemical structures.
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